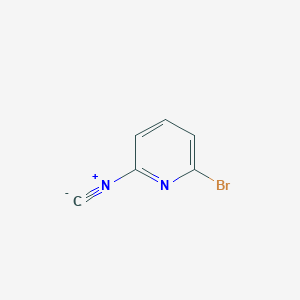

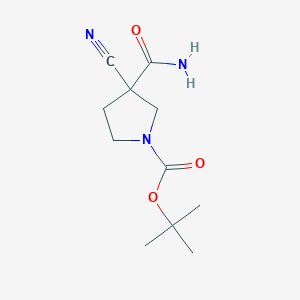

2-Bromo-6-isocyanopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry has been reported. Among 12 representatives of this class, 2-bromo-6-isocyanopyridine stands out as the optimal reagent in terms of stability and synthetic efficiency. It combines sufficient nucleophilicity with good leaving group capacity of the resulting amide moiety under both basic and acidic conditions .

Chemical Reactions Analysis

2-Bromo-6-isocyanopyridine serves as a versatile convertible isocyanide in multicomponent reactions. Its reactivity allows for the formation of diverse compounds through various synthetic pathways. Notably, it has been employed in the efficient two-step synthesis of the potent opioid carfentanil .

Wissenschaftliche Forschungsanwendungen

Multicomponent Chemistry

2-Bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency. It combines good nucleophilicity with efficient leaving group capacity in amide formation under both basic and acidic conditions. This makes it a valuable reagent in synthetic organic chemistry, particularly in the development of novel compounds through multicomponent reactions (van der Heijden et al., 2016).

Reactivity with Alpha-Halocarbonyl Compounds

The reactivity of 2-Bromo-6-isocyanopyridine in reactions with alpha-halocarbonyl compounds has been studied, revealing significant potential in synthetic pathways. These reactions are crucial for the synthesis of various heterocyclic compounds, which are of interest in pharmaceutical and material science research (Elliott et al., 1982).

Structural Core in Bioactive Compounds

2-Bromo-6-isocyanopyridine derivatives, particularly 2-aminopyridines, are key structural cores in bioactive natural products and medicinally important compounds. The synthesis of these derivatives demonstrates the importance of 2-Bromo-6-isocyanopyridine in providing access to complex molecules with significant biological and chemical significance (Bolliger et al., 2011).

Electrocatalytic Synthesis

The compound has been used in the electrocatalytic synthesis of 6-aminonicotinic acid, showcasing its role in innovative synthetic methodologies. These methods offer potential advancements in the synthesis of valuable compounds under mild conditions, which is a significant aspect of green chemistry (Gennaro et al., 2004).

Synthesis of Halogen-Rich Intermediates

2-Bromo-6-isocyanopyridine plays a role in the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry research, offering a pathway to diverse and functionally rich pyridine derivatives (Wu et al., 2022).

Eigenschaften

IUPAC Name |

2-bromo-6-isocyanopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQGDEWHHLWZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=NC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-isocyanopyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

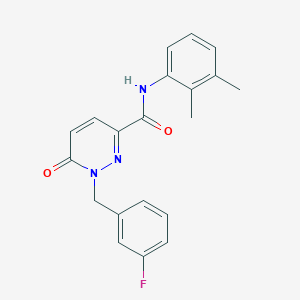

![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2597201.png)

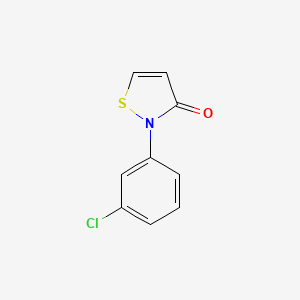

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)

![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)

![2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)

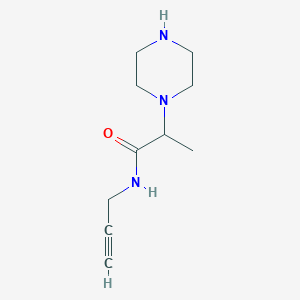

![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)

![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2597223.png)